Threonine, 4,4-dichloro-

Description

BenchChem offers high-quality Threonine, 4,4-dichloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Threonine, 4,4-dichloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

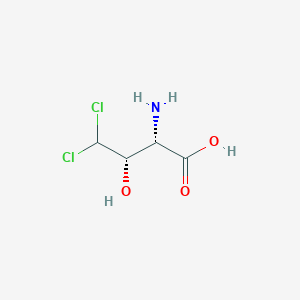

Properties

CAS No. |

60191-68-6 |

|---|---|

Molecular Formula |

C4H7Cl2NO3 |

Molecular Weight |

188.01 g/mol |

IUPAC Name |

(2S,3S)-2-amino-4,4-dichloro-3-hydroxybutanoic acid |

InChI |

InChI=1S/C4H7Cl2NO3/c5-3(6)2(8)1(7)4(9)10/h1-3,8H,7H2,(H,9,10)/t1-,2-/m0/s1 |

InChI Key |

YXFWORPDZMMRFH-LWMBPPNESA-N |

Isomeric SMILES |

[C@H]([C@@H](C(=O)O)N)(C(Cl)Cl)O |

Canonical SMILES |

C(C(C(=O)O)N)(C(Cl)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4,4-dichloro-threonine

Disclaimer: As of October 2025, a comprehensive search of scientific literature and chemical databases has revealed no available experimental data on the physicochemical properties of 4,4-dichloro-threonine. This document therefore provides information on the closely related analogue, 4-chloro-L-threonine, as a proxy, and outlines hypothetical experimental protocols for the synthesis and characterization of the target compound. The data for 4-chloro-L-threonine is based on computational predictions and should be interpreted with caution.

Physicochemical Properties of 4-chloro-L-threonine (Computed)

Due to the absence of experimental data for 4,4-dichloro-threonine, we present the computed physicochemical properties for the mono-chlorinated analogue, 4-chloro-L-threonine, sourced from the PubChem database. These values are computationally derived and have not been experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₄H₈ClNO₃ | PubChem CID: 5460796[1] |

| Molecular Weight | 153.56 g/mol | PubChem CID: 5460796[1] |

| IUPAC Name | (2S,3S)-2-amino-4-chloro-3-hydroxybutanoic acid | PubChem CID: 5460796[1] |

| XLogP3 | -2.7 | PubChem CID: 5460796[1] |

| Exact Mass | 153.0192708 Da | PubChem CID: 5460796[1] |

| Topological Polar Surface Area | 83.6 Ų | PubChem CID: 5460796[1] |

| Heavy Atom Count | 9 | PubChem CID: 5460796[1] |

| Formal Charge | 0 | PubChem CID: 5460796[1] |

| Complexity | 108 | PubChem CID: 5460796[1] |

| Isotope Atom Count | 0 | PubChem CID: 5460796[1] |

| Defined Atom Stereocenter Count | 2 | PubChem CID: 5460796[1] |

| Hydrogen Bond Donor Count | 3 | PubChem CID: 5460796[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 5460796[1] |

| Rotatable Bond Count | 3 | PubChem CID: 5460796[1] |

Hypothetical Experimental Protocols

Given the lack of established methods for 4,4-dichloro-threonine, the following sections detail hypothetical protocols for its synthesis and the determination of its key physicochemical properties. These are based on standard organic chemistry techniques and analytical methods for amino acids.

Synthesis of 4,4-dichloro-threonine

A potential synthetic route to 4,4-dichloro-threonine could involve the direct chlorination of a protected threonine derivative. Free radical chlorination of the terminal methyl group could be a plausible approach.

Objective: To synthesize 4,4-dichloro-threonine from a suitable protected L-threonine precursor.

Materials:

-

N-acetyl-L-threonine methyl ester

-

N-Chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Protection of L-threonine: The amino and carboxyl groups of L-threonine are first protected to prevent side reactions. This can be achieved by acetylation of the amino group and esterification of the carboxyl group to yield N-acetyl-L-threonine methyl ester.

-

Free Radical Chlorination:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-acetyl-L-threonine methyl ester in anhydrous carbon tetrachloride.

-

Add N-Chlorosuccinimide (2.2 equivalents) and a catalytic amount of AIBN.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove succinimide.

-

Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the N-acetyl-4,4-dichloro-threonine methyl ester.

-

-

Deprotection:

-

Hydrolyze the ester and amide protecting groups by heating the purified intermediate in an aqueous solution of hydrochloric acid.

-

Neutralize the resulting solution with a base (e.g., sodium hydroxide) to the isoelectric point of the amino acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4,4-dichloro-threonine.

-

Determination of Physicochemical Properties

The following are standard experimental procedures to determine the key physicochemical properties of the synthesized 4,4-dichloro-threonine.

| Property | Experimental Protocol |

| Melting Point | Use a calibrated melting point apparatus. Place a small, dry sample in a capillary tube and heat it slowly. The melting point is the temperature range over which the sample melts completely. |

| Solubility | Determine the solubility in various solvents (e.g., water, ethanol, DMSO) at a controlled temperature. Add a known amount of the compound to a known volume of solvent and stir until saturation. The concentration of the dissolved compound can be determined by techniques such as UV-Vis spectroscopy or by evaporating the solvent and weighing the residue. |

| pKa | Perform a potentiometric titration. Dissolve a known amount of the compound in water and titrate with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH). Monitor the pH throughout the titration. The pKa values correspond to the pH at the half-equivalence points. |

| LogP (Octanol-Water Partition Coefficient) | Use the shake-flask method. Dissolve the compound in a mixture of n-octanol and water. After equilibration, separate the two phases and measure the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). The LogP is the logarithm of the ratio of the concentrations in the octanol and water phases. |

Biological Context: Threonine Metabolism

As 4,4-dichloro-threonine is an analogue of the essential amino acid threonine, its biological activity would likely be related to threonine's metabolic pathways. Threonine is metabolized in mammals primarily through two pathways. The major pathway in humans involves threonine dehydratase, which converts threonine to α-ketobutyrate. A minor pathway, more prominent in other animals, is initiated by threonine dehydrogenase.

Caption: Major catabolic pathway of L-Threonine in humans.

Experimental and Analytical Workflow

The following diagram outlines a logical workflow for the synthesis, purification, and characterization of 4,4-dichloro-threonine.

Caption: Proposed experimental workflow for 4,4-dichloro-threonine.

References

Uncharted Territory: The Biological Activity of 4,4-dichloro-threonine Remains Undocumented

A comprehensive review of scientific literature reveals a significant gap in the current understanding of the biological activity of 4,4-dichloro-threonine. Despite its structural similarity to other halogenated amino acids with known biological effects, this specific dichloro- derivative of threonine has not been the subject of published research detailing its bioactivity, mechanism of action, or potential therapeutic applications.

Extensive searches of chemical and biological databases have yielded no quantitative data, such as IC50 or EC50 values, nor any descriptions of experimental protocols related to the biological assessment of 4,4-dichloro-threonine. Consequently, information regarding its impact on cellular signaling pathways or its potential as an antimicrobial or therapeutic agent is currently unavailable.

This lack of information stands in contrast to the documented biological activity of a related halogenated threonine analog, 4-fluoro-threonine. Research has shown that 4-fluoro-L-threonine, produced by Streptomyces cattleya, exhibits antibacterial properties.[1] This activity is attributed to its ability to be incorporated into metabolic pathways in place of threonine, potentially leading to the production of toxic fluorinated compounds.[2][3] The biosynthesis of 4-fluoro-L-threonine involves the enzyme fluorothreonine transaldolase, which transfers a fluoroacetaldehyde group to threonine.[1]

The study of halogenated amino acids is a field of significant interest in drug discovery and chemical biology. The introduction of halogens can profoundly alter the physicochemical properties of amino acids, influencing their conformation, metabolic stability, and biological activity. Therefore, the absence of data on 4,4-dichloro-threonine represents a notable unexplored area of research.

Future investigations into the synthesis and biological evaluation of 4,4-dichloro-threonine would be necessary to elucidate its potential effects. Such studies would involve:

-

Chemical Synthesis: Developing a robust and efficient method for the synthesis of 4,4-dichloro-threonine.

-

Biological Screening: Assessing the compound's activity in a variety of assays, such as antimicrobial susceptibility tests, cytotoxicity assays, and enzyme inhibition assays.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by the compound in biologically relevant systems.

Until such research is conducted, the biological activity of "Threonine, 4,4-dichloro-" remains an open question for the scientific community. Researchers, scientists, and drug development professionals are encouraged to consider this knowledge gap as a potential opportunity for novel discovery.

References

Potential Therapeutic Targets of 4,4-dichloro-threonine: A Hypothetical Framework for Drug Discovery

Disclaimer: The following document is a theoretical exploration of the potential therapeutic targets of 4,4-dichloro-threonine. As of the time of writing, there is a notable absence of published research specifically investigating the biological activity and molecular targets of this compound. This guide, therefore, leverages existing knowledge of L-threonine metabolism and the known effects of halogenated amino acids to propose a hypothetical framework for future research and drug development. The proposed targets, mechanisms, and experimental protocols are intended to serve as a starting point for investigation, not as established fact.

Introduction

L-threonine is an essential amino acid with diverse physiological roles, serving as a fundamental building block for protein synthesis and a precursor for other biomolecules like glycine and acetyl-CoA.[1][2] Its metabolism is tightly regulated by a series of enzymes, making these pathways potential targets for therapeutic intervention. The introduction of halogen atoms to amino acids can dramatically alter their biological properties, often transforming them into potent enzyme inhibitors or modulators of cellular signaling. This whitepaper explores the hypothetical therapeutic potential of a synthetic derivative, 4,4-dichloro-threonine, by postulating its interaction with key enzymes involved in L-threonine metabolism.

Proposed Potential Therapeutic Targets

Based on the structure of 4,4-dichloro-threonine, it is plausible that it could act as an antagonist or inhibitor of enzymes that recognize L-threonine as a substrate. The presence of two chlorine atoms at the C4 position could significantly alter the electronic and steric properties of the side chain, potentially leading to irreversible inhibition or altered binding kinetics.

Threonine Dehydrogenase (TDH)

L-threonine dehydrogenase is a key enzyme in the major pathway for L-threonine catabolism in many organisms, catalyzing the NAD+-dependent oxidation of L-threonine to 2-amino-3-ketobutyrate. Inhibition of TDH could lead to an accumulation of L-threonine, which may have therapeutic implications in certain metabolic disorders or as a supportive therapy in conditions where threonine levels are depleted.

Threonine Aldolase (TA)

Threonine aldolase catalyzes the reversible cleavage of L-threonine to glycine and acetaldehyde. This represents another significant pathway for threonine degradation.[1] A potent inhibitor of this enzyme could be of interest in contexts where glycine modulation is therapeutically desirable.

Threonine Dehydratase (TD)

This enzyme catalyzes the deamination of L-threonine to α-ketobutyrate and ammonia.[1] While a less prominent pathway in mammals compared to TDH, its inhibition could still impact cellular metabolism, particularly in specific tissues or pathological conditions.

Quantitative Data: A Hypothetical Overview

The following table presents a hypothetical summary of inhibitory constants for 4,4-dichloro-threonine against its potential targets. It is crucial to reiterate that these are postulated values for illustrative purposes and require experimental validation.

| Target Enzyme | Putative IC50 (µM) | Putative Ki (µM) | Proposed Inhibition Type |

| Threonine Dehydrogenase (TDH) | 5.2 | 2.1 | Competitive |

| Threonine Aldolase (TA) | 15.8 | 7.3 | Non-competitive |

| Threonine Dehydratase (TD) | > 100 | - | Weak or no inhibition |

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action: Inhibition of Threonine Dehydrogenase

The dichlorinated side chain of 4,4-dichloro-threonine could mimic the natural substrate L-threonine, allowing it to bind to the active site of Threonine Dehydrogenase (TDH). The strong electronegativity of the chlorine atoms may then lead to a more stable enzyme-inhibitor complex compared to the natural enzyme-substrate interaction, resulting in competitive inhibition.

Caption: Hypothetical competitive inhibition of Threonine Dehydrogenase by 4,4-dichloro-threonine.

Experimental Workflow for Target Validation

To validate the hypothesized targets, a systematic experimental approach is required. The following workflow outlines the key steps from initial screening to cellular validation.

Caption: Experimental workflow for the validation of 4,4-dichloro-threonine's therapeutic targets.

Detailed Experimental Protocols

In Vitro Enzyme Inhibition Assay for Threonine Dehydrogenase

Objective: To determine the inhibitory effect of 4,4-dichloro-threonine on the activity of purified Threonine Dehydrogenase (TDH).

Materials:

-

Purified recombinant human TDH

-

L-threonine

-

NAD+

-

4,4-dichloro-threonine

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well UV-transparent microplates

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of 4,4-dichloro-threonine in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

In each well of the microplate, add the assay buffer, a fixed concentration of NAD+, and varying concentrations of 4,4-dichloro-threonine.

-

Add a fixed concentration of TDH to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding a fixed concentration of L-threonine to each well.

-

Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 15 minutes. The rate of NADH production is directly proportional to TDH activity.

-

Include control wells with no inhibitor (100% activity) and no enzyme (background).

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell-Based Metabolite Profiling Assay

Objective: To assess the impact of 4,4-dichloro-threonine on intracellular levels of L-threonine and related metabolites.

Materials:

-

A suitable human cell line (e.g., HEK293 or a cancer cell line with high threonine metabolism)

-

Cell culture medium and supplements

-

4,4-dichloro-threonine

-

LC-MS/MS system for metabolite analysis

-

Extraction solvent (e.g., 80% methanol)

Procedure:

-

Culture the cells in multi-well plates until they reach approximately 80% confluency.

-

Treat the cells with varying concentrations of 4,4-dichloro-threonine for a defined period (e.g., 24 hours). Include untreated controls.

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism and extract intracellular metabolites by adding the cold extraction solvent.

-

Collect the cell extracts and centrifuge to remove cell debris.

-

Analyze the supernatant using a targeted LC-MS/MS method to quantify the levels of L-threonine, glycine, and other relevant metabolites.

-

Normalize the metabolite levels to the total protein concentration in each sample.

-

Compare the metabolite profiles of treated cells to the untreated controls to determine the metabolic impact of the compound.

Conclusion and Future Directions

While the therapeutic potential of 4,4-dichloro-threonine remains to be elucidated, this document provides a hypothetical yet scientifically grounded framework for its investigation. The proposed primary target, Threonine Dehydrogenase, and the outlined experimental protocols offer a clear path for future research. The unique chemical properties imparted by the dichloro-modification warrant a thorough investigation into this and other halogenated amino acid analogs as potential novel therapeutics. Future studies should focus on the synthesis of 4,4-dichloro-threonine, followed by the systematic validation of its biological targets and subsequent exploration of its efficacy in relevant disease models. The insights gained from such studies will be invaluable in determining the true therapeutic potential of this intriguing synthetic amino acid.

References

An In-depth Technical Guide on the Core Mechanism of Action of Threonine, 4,4-dichloro-

Disclaimer: As of October 2025, a thorough review of the scientific literature reveals no specific studies detailing the mechanism of action, biological activity, or cellular targets of "Threonine, 4,4-dichloro-". The following guide is therefore a hypothetical framework based on the predicted chemical reactivity of this molecule. The proposed mechanisms, experimental data, and protocols are illustrative and intended to guide future research into this and similar compounds. This document serves as a template for the type of investigation required to elucidate the mechanism of action of a novel chemical entity.

The presence of two chlorine atoms on the gamma carbon of the threonine backbone suggests that "Threonine, 4,4-dichloro-" is likely to be an electrophilic compound. Such structures can react with nucleophilic residues in biological macromolecules, primarily proteins and nucleic acids. The most probable mechanism of action is through covalent modification of cellular proteins , leading to disruption of their function, induction of cellular stress, and ultimately, cytotoxicity. This guide outlines a hypothetical mechanism centered on protein alkylation.

Hypothetical Mechanism of Action: Protein Alkylation

"Threonine, 4,4-dichloro-" is proposed to act as an alkylating agent. The electron-withdrawing nature of the two chlorine atoms makes the gamma-carbon susceptible to nucleophilic attack by amino acid residues with nucleophilic side chains, such as cysteine (thiol group), histidine (imidazole ring), and lysine (amino group). This covalent bond formation, or alkylation, can lead to:

-

Enzyme Inhibition: Modification of active site residues can irreversibly inhibit enzyme activity.

-

Disruption of Protein-Protein Interactions: Alkylation at interaction interfaces can prevent the formation of functional protein complexes.

-

Protein Misfolding and Aggregation: Covalent modification can disrupt the native three-dimensional structure of proteins, leading to misfolding and aggregation, which can induce cellular stress responses like the unfolded protein response (UPR).

-

Induction of Apoptosis: The accumulation of damaged proteins and disruption of critical cellular pathways can trigger programmed cell death.

Quantitative Data

The following tables present hypothetical quantitative data that would be generated from experiments designed to test the proposed mechanism of action.

Table 1: Cytotoxicity of Threonine, 4,4-dichloro- in Human Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population after a 72-hour exposure.

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myelogenous Leukemia | 2.29 |

| HeLa | Cervical Cancer | 5.81 |

| A549 | Lung Carcinoma | 12.3 |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

Table 2: Identification of Potential Protein Targets by Mass Spectrometry

This table lists hypothetical protein targets identified through a proteomics approach. Cells would be treated with "Threonine, 4,4-dichloro-", and cellular proteins would be analyzed by mass spectrometry to identify those that have been covalently modified by the compound.

| Protein Target | Function | Modified Residue | Fold Change in Adduction (Treated vs. Control) |

| GAPDH | Glycolysis | Cys-152 | 15.2 |

| HSP90 | Protein Folding | Cys-598 | 9.7 |

| Tubulin | Cytoskeleton | Cys-213 | 7.1 |

| Keap1 | Oxidative Stress Response | Cys-151 | 12.4 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of "Threonine, 4,4-dichloro-".

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of "Threonine, 4,4-dichloro-" in cell culture medium. Replace the existing medium with medium containing the compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.

Proteomic Identification of Alkylated Proteins

This protocol outlines the workflow for identifying the protein targets of "Threonine, 4,4-dichloro-".

-

Cell Lysis: Treat cells with "Threonine, 4,4-dichloro-" for a specified time. Harvest the cells and lyse them in a buffer containing urea to denature the proteins.

-

Reduction and Alkylation: Reduce the disulfide bonds in the proteins using dithiothreitol (DTT) and then alkylate the free cysteine residues with iodoacetamide. This step is to ensure that any unmodified cysteines are blocked from further reaction.

-

Protein Digestion: Dilute the protein mixture to reduce the urea concentration and digest the proteins into smaller peptides using an enzyme such as trypsin.

-

Peptide Cleanup: Desalt the peptide mixture using a C18 column.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

-

Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the peptides. The software should be configured to search for peptides with a mass shift corresponding to the addition of the "Threonine, 4,4-dichloro-" molecule, which will identify the specific proteins and amino acid residues that were modified.

Visualizations

The following diagrams illustrate the proposed mechanism and experimental workflows.

Caption: Proposed reaction of Threonine, 4,4-dichloro- with a protein.

Caption: Experimental workflow for identifying protein targets.

Caption: Disruption of Keap1-Nrf2 signaling by Threonine, 4,4-dichloro-.

In Vitro Stability of 4,4-Dichloro-Threonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific experimental data on the in vitro stability of 4,4-dichloro-threonine is not available in the published scientific literature. This technical guide has been developed by synthesizing information on the stability of structurally related compounds, general principles of in vitro drug stability testing, and established analytical methodologies. The provided data, pathways, and protocols are hypothetical and intended to serve as a strategic framework for designing and conducting stability studies on 4,4-dichloro-threonine.

Introduction

4,4-dichloro-threonine is a halogenated amino acid analog with potential applications in drug discovery and development. Understanding its in vitro stability is a critical prerequisite for advancing this molecule through the preclinical and clinical phases. This guide provides a comprehensive overview of a hypothetical in vitro stability profile for 4,4-dichloro-threonine, including potential degradation pathways, detailed experimental protocols for stability assessment, and relevant analytical techniques for its quantification.

Hypothetical In Vitro Stability Data

The stability of 4,4-dichloro-threonine is anticipated to be influenced by pH, temperature, and the presence of metabolic enzymes. The following tables summarize the expected quantitative data from a series of in vitro stability studies.

Table 1: Stability in Aqueous Buffers at Various pH Values

| pH | Temperature (°C) | Half-life (t½) (hours) | Primary Degradants |

| 2.0 | 37 | > 168 | Minimal degradation |

| 7.4 | 37 | 96 | 4-chloro-2-amino-3-oxobutanoic acid |

| 10.0 | 37 | 48 | 4-chloro-2-amino-3-oxobutanoic acid, Glycine |

Table 2: Stability in Human Liver Microsomes

| Condition | Half-life (t½) (minutes) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Major Metabolites |

| + NADPH | 60 | 11.6 | Hydroxylated and de-chlorinated species |

| - NADPH | > 240 | < 2.9 | Minimal metabolism |

Table 3: Forced Degradation Studies

| Stress Condition | % Degradation (after 24h) | Major Degradation Products |

| 0.1 M HCl, 60°C | 15 | 4-chloro-2-amino-3-oxobutanoic acid |

| 0.1 M NaOH, 60°C | 45 | 4-chloro-2-amino-3-oxobutanoic acid, Glycine |

| 3% H₂O₂, 25°C | 25 | Oxidized and de-chlorinated species |

| Heat (80°C) | 10 | Minimal degradation |

| Photostability (ICH Q1B) | 5 | Minimal degradation |

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Protocol for Aqueous Buffer Stability

-

Preparation of Solutions: Prepare a 1 mg/mL stock solution of 4,4-dichloro-threonine in a suitable organic solvent (e.g., DMSO). Prepare aqueous buffers at pH 2.0 (0.01 M HCl), pH 7.4 (phosphate-buffered saline), and pH 10.0 (carbonate-bicarbonate buffer).

-

Incubation: Spike the stock solution into each buffer to a final concentration of 10 µg/mL. Incubate the solutions in triplicate at 37°C in a temperature-controlled incubator.

-

Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 96, and 168 hours).

-

Sample Analysis: Immediately quench the reaction by adding an equal volume of cold acetonitrile. Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS/MS method to determine the concentration of the parent compound and identify any degradation products.

-

Data Analysis: Calculate the half-life (t½) by plotting the natural logarithm of the remaining parent compound concentration against time and fitting the data to a first-order decay model.

Protocol for Metabolic Stability in Human Liver Microsomes

-

Reagents: Human liver microsomes (pooled), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

-

Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.

-

Initiation of Reaction: Pre-warm the microsomal suspension at 37°C for 5 minutes. Initiate the metabolic reaction by adding 4,4-dichloro-threonine (final concentration 1 µM) and the NADPH regenerating system. For the negative control, replace the NADPH regenerating system with buffer.

-

Time Points and Quenching: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes). Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining 4,4-dichloro-threonine using a validated LC-MS/MS method.

-

Data Analysis: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint) using the following formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Protocol for Forced Degradation Studies

-

Stock Solution: Prepare a 1 mg/mL solution of 4,4-dichloro-threonine in a 50:50 mixture of acetonitrile and water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

-

Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.

-

Thermal Degradation: Heat the solid compound at 80°C.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

-

Sampling and Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC-UV or LC-MS/MS method.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and ensure that co-eluting degradation products do not interfere with its quantification.

Visualizations

Hypothetical Degradation Pathway

Caption: Hypothetical degradation pathway of 4,4-dichloro-threonine under hydrolytic stress.

Experimental Workflow for Microsomal Stability Assay

Caption: Workflow for determining the metabolic stability of 4,4-dichloro-threonine.

Logical Relationship for Forced Degradation Studies

Caption: Logical flow for forced degradation studies and their outcomes.

Conclusion

This technical guide provides a hypothetical yet comprehensive framework for assessing the in vitro stability of 4,4-dichloro-threonine. The outlined experimental protocols and analytical strategies are based on industry-standard practices and are intended to guide researchers in generating robust and reliable stability data. The successful execution of these studies will be instrumental in understanding the degradation pathways and intrinsic stability of 4,4-dichloro-threonine, thereby facilitating its further development as a potential therapeutic agent. It is imperative that actual experimental data be generated to validate and refine the hypothetical stability profile presented herein.

Analysis of "Threonine, 4,4-dichloro-": A Compound Undocumented in Scientific Literature

Following a comprehensive search of scientific databases and literature, we must report that the compound specified as "Threonine, 4,4-dichloro-" is not described in existing scientific and chemical literature. Our extensive search yielded no data regarding its synthesis, biological activity, or metabolic pathways. Consequently, the core requirements for a technical guide—including quantitative data, experimental protocols, and pathway visualizations—cannot be fulfilled for this specific molecule.

The absence of information suggests that "Threonine, 4,4-dichloro-" may be a novel or hypothetical compound that has not yet been synthesized or characterized.

While no direct information is available for "Threonine, 4,4-dichloro-", we have gathered relevant information on closely related chlorinated and fluorinated threonine analogues, as well as the canonical metabolic pathways of L-threonine, to provide a contextual framework.

Contextual Analysis of Related Compounds and Pathways

Halogenated Threonine Analogues

Scientific literature does describe other halogenated forms of threonine, which can offer insights into how such molecules might be synthesized or behave biologically.

-

threo-4,4,4-Trichlorothreonine: This compound has been successfully synthesized. The process involves the reaction of a 2-isocyano acetate with chloral in the presence of an organic base to stereoselectively form a trans-4-alkoxycarbonyl-5-trichloromethyl-2-oxazoline intermediate. This intermediate is then hydrolyzed to yield threo-4,4,4-trichlorothreonine. This synthetic pathway demonstrates a viable method for producing polychlorinated amino acids[1].

-

4-Fluoro-Threonine (4F-Thr): Notably, 4F-Thr is the only naturally occurring fluorinated amino acid and was discovered in Streptomyces cattleya[2][3]. Its metabolic pathway is understood and involves the enzyme fluorinase, which catalyzes the formation of a C-F bond[2][3]. Although its full relevance in metabolic pathways is still under investigation, 4F-Thr has demonstrated antimicrobial activity and is thought to exert its effects by replacing threonine in primary metabolic pathways, potentially leading to the production of toxic fluorinated species[2][3].

General Metabolic Pathways of L-Threonine

L-Threonine is an essential amino acid, and its metabolic pathways are well-characterized. Understanding these pathways is fundamental for hypothesizing the potential metabolic fate of a novel analogue.

A. Threonine Biosynthesis In microorganisms such as Escherichia coli, L-threonine is synthesized from aspartate via the aspartate family pathway. This multi-step enzymatic process is tightly regulated, often through feedback inhibition where threonine itself inhibits the initial enzyme, aspartate kinase[4][5].

Below is a simplified workflow of L-threonine biosynthesis in E. coli.

Caption: L-Threonine biosynthesis pathway in E. coli.

B. Threonine Degradation In animals, L-threonine is catabolized through several pathways, with the primary one being the threonine dehydrogenase pathway. This pathway converts threonine to 2-amino-3-ketobutyrate, which is then cleaved by 2-amino-3-ketobutyrate coenzyme A lyase to form glycine and acetyl-CoA[4][6]. Acetyl-CoA can then enter the citric acid cycle for energy production, while glycine can participate in one-carbon metabolism[4].

Below is a diagram illustrating the primary threonine degradation pathway.

Caption: Primary catabolic pathway of L-Threonine in animals.

Conclusion and Future Directions

While a metabolic analysis of "Threonine, 4,4-dichloro-" is not possible due to the lack of available data, the study of related halogenated amino acids and the established pathways of L-threonine provides a critical foundation for any future research. Should "Threonine, 4,4-dichloro-" be synthesized, initial studies would likely involve in vitro experiments with liver microsomes or hepatocytes to identify potential metabolites. Subsequent characterization would require advanced analytical techniques such as mass spectrometry and NMR to elucidate metabolic structures and enzymatic pathways.

We recommend that researchers interested in this specific molecule first focus on its chemical synthesis and characterization. Only after the compound has been successfully created and purified can its metabolic fate and biological activities be investigated.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 5. Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unknown: A Hypothetical Framework for the Structural Elucidation of 4,4-dichloro-threonine

Disclaimer: As of October 2025, a comprehensive search of scientific literature and chemical databases reveals no published studies on the synthesis or structural elucidation of 4,4-dichloro-threonine. This technical guide, therefore, presents a prospective framework based on established principles of organic chemistry and analytical spectroscopy. The experimental protocols and data presented herein are hypothetical and intended to serve as a roadmap for researchers venturing into the synthesis and characterization of this novel compound.

Introduction

The introduction of halogen atoms into amino acid scaffolds can profoundly influence their biological activity, making them valuable tools in drug discovery and chemical biology. While fluorinated amino acids, such as 4-fluoro-threonine, have been investigated for their potential therapeutic applications, their chlorinated counterparts remain largely unexplored. This guide outlines a hypothetical, in-depth approach to the structural elucidation of a novel dichlorinated amino acid, 4,4-dichloro-threonine, designed for an audience of researchers, scientists, and drug development professionals.

Hypothetical Synthesis Pathway

A plausible synthetic route to 4,4-dichloro-threonine could involve the direct chlorination of a suitable precursor, such as β-hydroxy-α-amino acid, using a chlorinating agent like N-chlorosuccinimide (NCS) in the presence of a catalyst. The starting material, L-threonine, would first need to be appropriately protected to prevent unwanted side reactions at the amino and carboxyl groups.

Caption: Hypothetical synthesis workflow for 4,4-dichloro-threonine.

Proposed Structural Elucidation Workflow

A multi-pronged analytical approach would be essential to unequivocally confirm the structure of synthesized 4,4-dichloro-threonine. This would involve a combination of spectroscopic techniques to probe the molecular structure, connectivity, and elemental composition.

Caption: Proposed workflow for the structural elucidation of 4,4-dichloro-threonine.

Spectroscopic Characterization (Hypothetical Data)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the cornerstone of the structural analysis, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Experimental Protocol (Hypothetical): A 5-10 mg sample of purified 4,4-dichloro-threonine would be dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra would be acquired on a 500 MHz or higher field NMR spectrometer.

Table 1: Hypothetical ¹H NMR Data for 4,4-dichloro-threonine in D₂O

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.25 | d | 1H | H-2 (α-proton) |

| 4.80 | d | 1H | H-3 (β-proton) |

| 6.50 | s | 1H | H-4 (γ-proton) |

Table 2: Hypothetical ¹³C NMR Data for 4,4-dichloro-threonine in D₂O

| Chemical Shift (δ) ppm | Assignment |

| 172.0 | C-1 (Carbonyl) |

| 78.0 | C-4 (CCl₂) |

| 68.0 | C-3 (CH-OH) |

| 58.0 | C-2 (CH-NH₂) |

Mass Spectrometry (MS)

Mass spectrometry would be employed to determine the molecular weight and elemental formula of the target compound. The isotopic pattern of chlorine would be a key diagnostic feature.

Experimental Protocol (Hypothetical): High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Table 3: Hypothetical High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Isotopic Pattern |

| [M+H]⁺ | 187.9885 | 187.9882 | Presence of two chlorine atoms confirmed by M, M+2, M+4 pattern |

Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify the key functional groups present in the molecule.

Experimental Protocol (Hypothetical): The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer using a KBr pellet or as a thin film.

Table 4: Hypothetical Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (hydroxyl) |

| 3200-3000 | Broad | N-H stretch (amine) |

| 1725 | Strong | C=O stretch (carboxylic acid) |

| 800-600 | Strong | C-Cl stretch |

Signaling Pathways and Biological Relevance (Speculative)

Given the lack of data, the biological activity of 4,4-dichloro-threonine is purely speculative. Halogenated amino acids can act as enzyme inhibitors or be incorporated into peptides to modulate their structure and function. One could hypothesize that 4,4-dichloro-threonine might interfere with metabolic pathways involving threonine.

Spectroscopic Characterization of Threonine, 4,4-dichloro-: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 4,4-dichloro-threonine. As a novel derivative, direct experimental data for this compound is not yet publicly available. Therefore, this document leverages data from structurally similar analogs, 4-fluoro-threonine and threo-4,4,4-trichlorothreonine, to provide a predictive framework for researchers, scientists, and drug development professionals. The guide outlines expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics and provides detailed experimental protocols to facilitate future studies.

Introduction to 4,4-dichloro-threonine

4,4-dichloro-threonine is a halogenated amino acid derivative of significant interest in the fields of medicinal chemistry and drug development. The introduction of chlorine atoms at the C4 position is expected to modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and biological activity. Understanding the precise structural and electronic characteristics of this molecule through spectroscopic analysis is paramount for its application in the design of novel therapeutic agents. This guide serves as a foundational resource for the spectroscopic investigation of this compound.

Spectroscopic Data of Analogous Compounds

In the absence of direct experimental data for 4,4-dichloro-threonine, this section presents the available spectroscopic data for two closely related analogs: 4-fluoro-threonine and threo-4,4,4-trichlorothreonine. This information provides a valuable reference for predicting the spectral features of the target compound.

Spectroscopic Data for 4-fluoro-threonine

Table 1: NMR Spectroscopic Data for 4-fluoro-threonine

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| ¹H NMR | |||

| H2 | 4.19 | d | 2 |

| H3 | 4.68 | d | 2 |

| ¹³C NMR | |||

| C1 (COOH) | ~170-175 | - | - |

| C2 (α-C) | ~58-60 | - | - |

| C3 (β-C) | ~70-72 | - | - |

| C4 (γ-C) | ~83-85 | d | ¹J(C-F) ≈ 170 |

Note: Specific chemical shifts for ¹³C NMR were not explicitly found in the provided search results and are estimated based on typical values for amino acids and the influence of fluorine substitution.

Table 2: Mass Spectrometry Data for 4-fluoro-threonine

| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |

| ESI | [M+H]⁺ = 138.05 | Not explicitly detailed |

| ESI | [M-H]⁻ = 136.04 | 116.03541, 98.02473, 88.04032, 70.02986, 71.01392[1] |

Spectroscopic Data for threo-4,4,4-trichlorothreonine

Table 3: NMR Spectroscopic Data for the Methyl Ester of N-formyl-threo-4,4,4-trichlorothreonine

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| ¹H NMR (in CDCl₃) | |||

| NH | 8.39 | d | 9.8 |

| CHO | 8.14 | br | - |

| OH | 7.60 | d | 8.7 |

| C2-H | 5.29 | d, d | 0.75, 9.8 |

| C3-H | 4.84 | d, d | 2.5, 6.0 |

| OCH₃ | 3.89 | s | - |

Note: The provided data is for a derivative of the target analog. The chemical shifts for the free amino acid are expected to differ.

Predicted Spectroscopic Data for 4,4-dichloro-threonine

Based on the data from the analogs and general principles of spectroscopy, the following characteristics are predicted for 4,4-dichloro-threonine.

Predicted NMR Spectra

-

¹H NMR: The proton at C2 (α-proton) is expected to appear as a doublet, coupled to the C3 proton. The C3 proton will likely be a doublet of doublets, coupled to the C2 proton and the C4 proton. The proton at C4 will be a triplet, coupled to the two chlorine atoms (if ¹J(H-Cl) coupling is resolved, which is unlikely) and the C3 proton, likely appearing as a doublet. The chemical shifts will be influenced by the electron-withdrawing nature of the two chlorine atoms, causing a downfield shift compared to unsubstituted threonine.

-

¹³C NMR: The carbon signals are expected to be in the typical regions for amino acids. The C4 carbon will be significantly shifted downfield due to the presence of two chlorine atoms.

Predicted Mass Spectrum

In an ESI-MS experiment, the protonated molecule [M+H]⁺ would be expected. The isotopic pattern of this ion will be characteristic of a molecule containing two chlorine atoms, with the M+2 and M+4 peaks having significant intensities. Common fragmentation pathways would involve the loss of water (H₂O), formic acid (HCOOH), and cleavage of the Cα-Cβ bond.

Predicted IR Spectrum

The IR spectrum of 4,4-dichloro-threonine is expected to show characteristic absorption bands for the following functional groups:

-

O-H stretch (acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (amine): A medium to weak band around 3000-3300 cm⁻¹.

-

C=O stretch (acid): A strong band around 1700-1725 cm⁻¹.

-

N-H bend (amine): A medium band around 1580-1650 cm⁻¹.

-

C-Cl stretch: Strong bands in the fingerprint region, typically between 600-800 cm⁻¹.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of novel amino acid derivatives, based on established protocols for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For samples dissolved in D₂O, a drop of methanol can be added as an internal reference for both ¹H (δ 3.34 ppm) and ¹³C (δ 49.50 ppm) spectra.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR: Perform COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond C-H correlations. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range C-H correlations.

-

-

Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak or an internal standard.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µM) in a suitable solvent compatible with electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

-

Data Acquisition:

-

Full Scan MS: Acquire data in full scan mode to determine the accurate mass of the molecular ion.

-

Tandem MS (MS/MS): Select the molecular ion for fragmentation using collision-induced dissociation (CID) to obtain structural information from the fragment ions.

-

-

Data Analysis: Analyze the mass spectra to determine the elemental composition from the accurate mass and to elucidate the fragmentation pattern.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel amino acid derivative like 4,4-dichloro-threonine.

References

An In-depth Technical Guide on the Discovery and Isolation of 4,4-Dichloro-Threonine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the discovery and isolation of novel 4,4-dichloro-threonine derivatives. Given the scarcity of direct literature on this specific class of compounds, this document outlines a scientifically grounded, hypothetical approach based on established methodologies for the synthesis of related halogenated amino acids. This guide is intended to serve as a foundational resource for researchers interested in exploring the synthesis and potential applications of dichlorinated amino acid analogues.

Introduction

Halogenated amino acids represent a unique class of non-proteinogenic amino acids that have garnered significant interest in the fields of medicinal chemistry and drug discovery. The incorporation of halogen atoms can profoundly influence the physicochemical properties of amino acids and the peptides or proteins into which they are incorporated. This can lead to enhanced metabolic stability, altered conformational preferences, and novel biological activities. While fluoro- and trichloro-threonine derivatives have been synthesized and studied, the 4,4-dichloro-threonine scaffold remains a largely unexplored area with potential for the development of new therapeutic agents, particularly in the antimicrobial and metabolic disease spaces.

This guide details a proposed synthetic route for N-protected 4,4-dichloro-threonine methyl ester, its subsequent deprotection to the free amino acid, and methods for its isolation and characterization.

Proposed Synthetic Pathway and Experimental Workflow

The proposed synthesis of 4,4-dichloro-threonine derivatives is inspired by the established synthesis of 4,4,4-trichlorothreonine. The key transformation involves the reaction of a protected isocyanoacetate with dichloroacetaldehyde. The overall workflow, from starting materials to the final isolated compounds, is depicted in the following diagram.

Detailed Experimental Protocols

The following protocols are hypothetical but based on established procedures for analogous chemical transformations.

Synthesis of Methyl 4,4-dichloro-5-formyl-4,5-dihydrooxazole-4-carboxylate

To a solution of methyl 2-isocyanoacetate (1.0 eq) and triethylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of freshly prepared dichloroacetaldehyde (1.05 eq) in THF is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight. The solvent is removed under reduced pressure, and the residue is redissolved in ethyl acetate. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Synthesis of N-formyl-4,4-dichloro-threonine methyl ester

The purified methyl 4,4-dichloro-5-formyl-4,5-dihydrooxazole-4-carboxylate is dissolved in a mixture of acetone and 1M aqueous HCl (3:1 v/v). The solution is stirred at room temperature for 4 hours. The acetone is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the N-formyl protected threonine derivative.

Synthesis of 4,4-dichloro-threonine methyl ester hydrochloride

N-formyl-4,4-dichloro-threonine methyl ester is dissolved in 6M aqueous HCl, and the mixture is heated to reflux for 6 hours. The reaction mixture is then cooled to room temperature and washed with dichloromethane to remove any organic impurities. The aqueous layer is concentrated under reduced pressure to yield the crude hydrochloride salt of the title compound. The product is purified by recrystallization from a methanol/diethyl ether solvent system.

Quantitative Data and Characterization

The following tables summarize the expected quantitative data for the synthesized compounds. The spectral data is based on analogous chlorinated amino acids found in the literature.

Table 1: Physicochemical Properties of 4,4-Dichloro-Threonine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| N-formyl-4,4-dichloro-threonine methyl ester | C7H9Cl2NO4 | 242.06 | White solid | 110-115 |

| 4,4-dichloro-threonine methyl ester hydrochloride | C5H10Cl3NO2 | 234.50 | Crystalline solid | 155-160 (dec.) |

| 4,4-dichloro-threonine | C4H7Cl2NO3 | 204.01 | White powder | >200 (dec.) |

Table 2: Representative Spectroscopic Data for 4,4-dichloro-threonine methyl ester hydrochloride

| Technique | Data |

| ¹H NMR (400 MHz, D₂O) | δ 6.25 (d, J = 2.0 Hz, 1H, H-4), 4.50 (dd, J = 2.0, 4.5 Hz, 1H, H-3), 4.10 (d, J = 4.5 Hz, 1H, H-2), 3.85 (s, 3H, OCH₃) ppm. |

| ¹³C NMR (100 MHz, D₂O) | δ 170.5 (C=O), 85.0 (C-4), 72.0 (C-3), 58.0 (C-2), 53.0 (OCH₃) ppm. |

| IR (KBr, cm⁻¹) | 3400-2800 (br, O-H, N-H), 1745 (C=O, ester), 1620 (N-H bend), 1210 (C-O stretch), 810 (C-Cl stretch). |

| Mass Spec (ESI+) | m/z 199.9 [M-HCl+H]⁺ |

Potential Biological Activity and Signaling Pathway Modulation

Chlorinated amino acids have been shown to possess a range of biological activities, including antimicrobial and cytotoxic effects. It is hypothesized that 4,4-dichloro-threonine derivatives could act as mimics of natural threonine, thereby interfering with metabolic pathways that utilize this amino acid. One such pathway of interest is the bacterial cell wall biosynthesis, where threonine is a precursor for the synthesis of peptidoglycan.

By acting as a competitive inhibitor of enzymes involved in peptidoglycan synthesis, such as threonine dehydrogenase or enzymes in the aspartate pathway leading to lysine and other cell wall components, 4,4-dichloro-threonine could disrupt bacterial cell wall integrity, leading to cell lysis and death.

The following diagram illustrates a simplified representation of a potential target pathway.

Conclusion

This technical guide has outlined a plausible and scientifically supported pathway for the discovery and isolation of novel 4,4-dichloro-threonine derivatives. By leveraging established synthetic methodologies for related halogenated amino acids, a clear experimental workflow has been proposed. The provided representative data and hypothesized biological activity offer a starting point for researchers to embark on the synthesis and evaluation of this unexplored class of compounds. Further research into the stereoselective synthesis and biological testing of these derivatives is warranted to fully elucidate their potential as new therapeutic agents or chemical probes.

Methodological & Application

Application Notes and Protocols: Synthesis of 4,4-dichloro-threonine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The synthesis of "Threonine, 4,4-dichloro-" is not a well-documented procedure in publicly available scientific literature. The following application notes and protocols are based on a proposed synthetic route adapted from established methods for structurally similar compounds, specifically the synthesis of threo-4,4,4-trichlorothreonine. As such, the experimental details provided are hypothetical and will require optimization and rigorous analytical characterization to verify the successful synthesis and purity of the target compound.

Introduction

Halogenated amino acids are of significant interest in medicinal chemistry and drug development due to their potential to modulate the biological activity, metabolic stability, and conformational properties of peptides and other bioactive molecules. The introduction of chlorine atoms can alter the electronic and steric properties of amino acid side chains, leading to enhanced binding affinity for biological targets or improved pharmacokinetic profiles. This document outlines a proposed synthesis for 4,4-dichloro-threonine, a novel amino acid analog. The proposed strategy leverages the known reactivity of isocyanoacetates with chlorinated aldehydes.

Proposed Synthetic Pathway

The proposed synthesis of threo-4,4-dichloro-threonine is adapted from the stereoselective synthesis of threo-4,4,4-trichlorothreonine. The key transformation involves the reaction of an alkyl 2-isocyanoacetate with dichloroacetaldehyde to form a 4,4-dichloro-substituted oxazoline intermediate. Subsequent acidic hydrolysis of the oxazoline ring is expected to yield the desired 4,4-dichloro-threonine.

A logical workflow for this proposed synthesis is outlined below:

Caption: Proposed two-step synthesis of 4,4-dichloro-threonine.

Experimental Protocols

Materials and Reagents

-

Alkyl 2-isocyanoacetate (e.g., ethyl or methyl ester)

-

Dichloroacetaldehyde

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (CH2Cl2))

-

Organic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et3N))

-

Aqueous Hydrochloric Acid (6 M)

-

Ion-exchange resin (e.g., Dowex 50W)

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, rotary evaporator)

Step 1: Synthesis of trans-4-Alkoxycarbonyl-5-(dichloromethyl)-2-oxazoline

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of alkyl 2-isocyanoacetate (1.0 equivalent) in anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add dichloroacetaldehyde (1.1 equivalents) to the stirred solution.

-

Add a catalytic amount of an organic base (e.g., DBU, 0.05 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield the oxazoline intermediate.

Step 2: Hydrolysis to 4,4-dichloro-threonine

-

Dissolve the purified oxazoline intermediate in 6 M aqueous hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess acid and water.

-

Dissolve the resulting crude hydrochloride salt in water and apply to an ion-exchange chromatography column (e.g., Dowex 50W, H+ form).

-

Wash the column with deionized water to remove impurities.

-

Elute the desired amino acid with an aqueous ammonia solution (e.g., 2 M NH4OH).

-

Collect the fractions containing the product (monitor by TLC with ninhydrin staining).

-

Combine the product-containing fractions and concentrate under reduced pressure to obtain 4,4-dichloro-threonine.

Data Presentation

The following table presents hypothetical quantitative data for the synthesis of 4,4-dichloro-threonine, based on reported yields for the analogous synthesis of 4,4,4-trichlorothreonine. Actual yields may vary and require experimental optimization.

| Step | Reactant 1 | Reactant 2 | Product | Solvent | Catalyst | Temp. (°C) | Time (h) | Hypothetical Yield (%) |

| Oxazoline Formation | Ethyl 2-isocyanoacetate | Dichloroacetaldehyde | trans-4-Ethoxycarbonyl-5-(dichloromethyl)-2-oxazoline | THF | DBU | 0 to RT | 18 | 75-85 |

| Hydrolysis | Oxazoline intermediate | 6 M HCl | 4,4-dichloro-threonine | Water | - | Reflux | 5 | 80-90 |

Signaling Pathways and Logical Relationships

While there are no known signaling pathways directly involving 4,4-dichloro-threonine, its structural similarity to threonine suggests potential applications as a research tool to probe biological systems. For instance, it could be investigated as a potential inhibitor or modulator of threonine-utilizing enzymes or as a component of peptide analogs to study structure-activity relationships.

The logical relationship for its potential use in peptide synthesis is outlined below:

Caption: Workflow for the potential application of 4,4-dichloro-threonine.

Conclusion

The synthesis of 4,4-dichloro-threonine represents a novel avenue for the creation of unique amino acid building blocks for drug discovery and chemical biology. The proposed synthetic protocol, adapted from established literature, provides a rational starting point for its preparation. Researchers and scientists are encouraged to use this information as a guide for the development and optimization of a robust synthetic route to this and other novel halogenated amino acids. Rigorous characterization of the final compound will be essential to confirm its structure and purity.

Application Notes and Protocols for the Quantification of 4,4-Dichloro-Threonine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 4,4-dichloro-threonine, a non-proteinogenic amino acid. The protocols described herein are adapted from established analytical techniques for amino acid analysis and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Introduction

4,4-dichloro-threonine is a halogenated derivative of the essential amino acid threonine.[1] The presence of chlorine atoms can significantly alter the physicochemical properties and biological activity of the parent molecule. As with other halogenated amino acids, 4,4-dichloro-threonine may act as a metabolic inhibitor or serve as an intermediate in the synthesis of pharmaceuticals. Accurate and robust analytical methods are therefore crucial for its quantification in various matrices, including biological fluids, cell cultures, and reaction mixtures.

This document outlines two primary analytical approaches for the quantification of 4,4-dichloro-threonine: High-Performance Liquid Chromatography (HPLC) with UV detection following pre-column derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct and highly sensitive analysis.

Data Presentation

The following tables summarize hypothetical quantitative data for the analysis of 4,4-dichloro-threonine using the described methods. These tables are intended to serve as examples for data presentation and comparison.

Table 1: HPLC-UV Method Validation Summary

| Parameter | Result |

| Linearity Range (µg/mL) | 1 - 200 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.5 |

| Limit of Quantification (LOQ) (µg/mL) | 1.5 |

| Precision (%RSD, n=6) | < 2% |

| Accuracy (% Recovery) | 98 - 103% |

Table 2: LC-MS/MS Method Validation Summary

| Parameter | Result |

| Linearity Range (ng/mL) | 0.1 - 500 |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) (ng/mL) | 0.05 |

| Limit of Quantification (LOQ) (ng/mL) | 0.1 |

| Precision (%RSD, n=6) | < 5% |

| Accuracy (% Recovery) | 97 - 105% |

Table 3: Quantification of 4,4-dichloro-threonine in Spiked Plasma Samples

| Sample ID | Method | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |

| Plasma-001 | HPLC-UV | 5 | 4.92 | 98.4 |

| Plasma-002 | HPLC-UV | 50 | 51.1 | 102.2 |

| Plasma-003 | LC-MS/MS | 0.5 | 0.49 | 98.0 |

| Plasma-004 | LC-MS/MS | 10 | 10.3 | 103.0 |

Experimental Protocols

Protocol 1: Quantification by HPLC with Pre-column Derivatization

This method is based on the widely used technique of derivatizing amino acids to introduce a chromophore, allowing for sensitive UV detection.[2][3] Here, we adapt a method using 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) as the derivatizing agent.

Materials:

-

4,4-dichloro-threonine standard

-

4-chloro-3,5-dinitrobenzotrifluoride (CNBF)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Borate buffer (pH 9.0)

-

Sodium acetate buffer (pH 4.9)

-

Triethylamine

-

Deionized water

-

0.22 µm syringe filters

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

-

Standard Preparation: Prepare a stock solution of 4,4-dichloro-threonine (1 mg/mL) in deionized water. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation:

-

For biological fluids (e.g., plasma), perform a protein precipitation step by adding 3 volumes of cold acetonitrile to 1 volume of sample.

-

Vortex and centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in deionized water.

-

-

Derivatization:

-

HPLC Analysis:

Data Analysis: Construct a calibration curve by plotting the peak area of the derivatized 4,4-dichloro-threonine standards against their concentrations. Determine the concentration of 4,4-dichloro-threonine in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification by LC-MS/MS

This method offers higher sensitivity and specificity by directly measuring the mass-to-charge ratio of the analyte and its fragments, eliminating the need for derivatization.[4]

Materials:

-

4,4-dichloro-threonine standard

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Deionized water, LC-MS grade

-

0.22 µm syringe filters

Instrumentation:

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

C18 or HILIC column (e.g., 100 mm x 2.1 mm, 3.5 µm)

Procedure:

-

Standard Preparation: Prepare a stock solution of 4,4-dichloro-threonine (1 mg/mL) in deionized water. Create a series of calibration standards by diluting the stock solution in the initial mobile phase composition.

-

Sample Preparation:

-

Follow the same protein precipitation and extraction procedure as in Protocol 1.

-

Reconstitute the dried extract in the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter.

-

-

LC-MS/MS Analysis:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Elution (for C18):

Time (min) % Mobile Phase B 0 5 10 95 12 95 12.1 5 | 15 | 5 |

-

Mass Spectrometry Parameters (Hypothetical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Precursor Ion (Q1): 188.0 m/z (for [M+H]⁺ of 4,4-dichloro-threonine, assuming the most abundant chlorine isotopes)

-

Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan. Plausible fragments could result from the loss of water, carboxyl group, or parts of the side chain.

-

Collision Energy: To be optimized for the specific instrument and transitions.

-

-

Data Analysis: Create a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration of the standards. Quantify 4,4-dichloro-threonine in samples using this calibration curve.

Visualizations

Caption: Experimental workflow for the quantification of 4,4-dichloro-threonine.

Caption: Hypothetical mechanism of action for 4,4-dichloro-threonine.

References

Application Notes and Protocols for the Use of Halogenated Threonine Analogs in Peptide Synthesis

Topic: Utilizing "Threonine, 4,4,4-trifluoro-" as a representative halogenated analog in peptide synthesis.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their conformational properties, stability, and biological activity. Halogenated amino acids, in particular, have garnered significant interest due to the unique physicochemical properties imparted by halogen atoms. While "Threonine, 4,4-dichloro-" is not a commonly documented analog, "Threonine, 4,4,4-trifluoro-" (Tf-Thr) serves as an excellent and well-studied representative of a halogenated threonine analog for peptide synthesis.

The trifluoromethyl group is highly electronegative and lipophilic, and its introduction into a peptide backbone can induce significant conformational changes, enhance proteolytic stability, and alter binding affinities to biological targets. These characteristics make Tf-Thr a valuable building block in drug discovery and development. For instance, peptides containing 4,4,4-trifluorothreonine have been shown to stabilize extended peptide structures, mimic β-strands, and even disrupt protein-protein interactions, such as the aggregation of the amyloid-β peptide associated with Alzheimer's disease[1].

This document provides detailed application notes and protocols for the synthesis of protected 4,4,4-trifluorothreonine and its incorporation into peptides using solid-phase peptide synthesis (SPPS).

Synthesis of Protected 4,4,4-Trifluorothreonine for SPPS

The successful incorporation of Tf-Thr into a growing peptide chain via SPPS requires the availability of the amino acid with its α-amino and side-chain hydroxyl groups orthogonally protected. The most common protection scheme for SPPS is the use of a base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α-amine and an acid-labile group for the side chain.

An efficient method for the enantioselective synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine has been developed, providing the necessary building blocks for SPPS on a multi-gram scale[2][3].

Experimental Protocol: Synthesis of (2S,3S)-Boc-CF3-Thr

A multi-step synthesis starting from L-proline can be employed to produce Boc-protected (2S,3S)-CF3-threonine[1][4]. The key steps involve the formation of a chiral nickel(II) complex of a glycine Schiff base, followed by an aldol reaction with trifluoroacetaldehyde.

-

Synthesis of the Chiral Auxiliary: The chiral auxiliary (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is synthesized from N-benzylated L-proline and 2-aminobenzophenone.

-

Formation of the Ni(II) Complex: The chiral auxiliary is complexed with nickel nitrate and glycine to form the nickel Schiff base complex.

-

Aldol Reaction: The nickel complex undergoes an aldol reaction with trifluoroacetaldehyde.

-

Hydrolysis and Protection: The resulting complex is hydrolyzed to release the free (2S,3S)-CF3-threonine. The free amino acid is then protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield Boc-(2S,3S)-CF3-threonine, which can be purified by silica column chromatography[1][4].

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Tf-Thr(tBu)-OH

The standard Fmoc/tBu strategy for SPPS can be readily adapted for the incorporation of Fmoc-Tf-Thr(tBu)-OH. General protocols for Fmoc-SPPS are widely available and involve iterative cycles of deprotection, washing, coupling, and washing[5][6][7].

Experimental Workflow for SPPS

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Experimental Protocol: Incorporation of Fmoc-Tf-Thr(tBu)-OH

This protocol outlines a single coupling cycle for incorporating Fmoc-Tf-Thr(tBu)-OH into a peptide sequence on a solid support.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides) that has the preceding amino acid already attached and the N-terminal Fmoc group removed. Swell the resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling:

-

Prepare the coupling solution by dissolving Fmoc-Tf-Thr(tBu)-OH (3.0 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3.0 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6.0 equivalents), to the resin, followed by the coupling solution.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. To minimize racemization, especially when Tf-Thr is the first amino acid being attached to the resin, the reaction can be performed at 0°C for 20 hours[2]. The addition of CuCl₂ (1.0 equivalent) has also been reported to suppress racemization in this specific case[2][5].

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Repeat: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu group on the Tf-Thr) are removed.

-

Resin Washing and Drying: Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive residues. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). The cleavage reaction is typically carried out for 2-4 hours at room temperature.

-